10-Acetyloxy Oxcarbazepine

描述

属性

IUPAC Name |

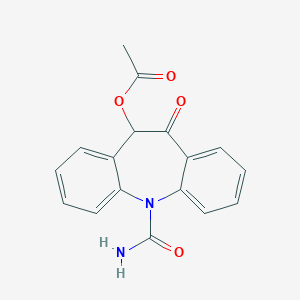

(11-carbamoyl-5-oxo-6H-benzo[b][1]benzazepin-6-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-10(20)23-16-12-7-3-5-9-14(12)19(17(18)22)13-8-4-2-6-11(13)15(16)21/h2-9,16H,1H3,(H2,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWJEEHQNGPADU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90552124 | |

| Record name | 5-Carbamoyl-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepin-10-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113952-21-9 | |

| Record name | 5-Carbamoyl-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepin-10-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 10-Acetyloxy Oxcarbazepine typically involves the acetylation of Oxcarbazepine. The process begins with Oxcarbazepine, which undergoes a reaction with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product .

化学反应分析

Types of Reactions: 10-Acetyloxy Oxcarbazepine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert it into other related compounds.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction can produce various hydroxy derivatives .

科学研究应用

Anticonvulsant Properties

10-Acetyloxy Oxcarbazepine functions similarly to oxcarbazepine by acting on voltage-sensitive sodium channels, which are crucial for the propagation of action potentials in neurons. This mechanism is pivotal in controlling seizure activity. Research indicates that both oxcarbazepine and its derivatives may exhibit efficacy comparable to other antiepileptic drugs (AEDs) like carbamazepine and lamotrigine, with potentially fewer side effects .

Mood Stabilization

Emerging studies suggest that this compound may also have mood-stabilizing properties. While not yet FDA-approved for bipolar disorder, its structural similarities to other mood stabilizers warrant further investigation into its potential applications in managing affective disorders .

Neuropathic Pain Management

Preliminary research has explored the use of oxcarbazepine derivatives for treating neuropathic pain. Although evidence remains inconclusive, some studies indicate that this compound could be beneficial as an adjunct therapy for patients experiencing chronic pain conditions related to nerve damage .

Absorption and Metabolism

This compound is metabolized into active metabolites, primarily the monohydroxy derivative (MHD), which is responsible for its anticonvulsant effects. The pharmacokinetic profile shows linear kinetics with low protein binding, allowing for predictable dosing regimens. Its half-life is conducive to once or twice daily dosing, enhancing patient compliance .

Adverse Effects

Common adverse effects associated with this compound include dizziness, somnolence, and hyponatremia. However, these effects are generally less severe compared to traditional AEDs like carbamazepine. The risk of serious skin reactions appears lower with this compound than with its predecessors .

Case Study 1: Pediatric Epilepsy

A study involving four children aged 8 to 13 diagnosed with Sydenham chorea demonstrated significant improvement in symptoms after initiating treatment with oxcarbazepine. The children showed over 50% symptom reduction after the first dose, achieving complete resolution within a week at increased dosages .

Case Study 2: Drug-Resistant Epilepsy

A meta-analysis evaluated the efficacy of oxcarbazepine as an add-on treatment for patients with drug-resistant epilepsy. Results indicated a notable decrease in seizure frequency among participants when treated with this compound compared to placebo .

Case Study 3: Neuropathic Pain

Research conducted by Zhou et al. analyzed the effectiveness of oxcarbazepine in treating neuropathic pain conditions such as diabetic neuropathy. Although findings were mixed, some patients reported relief from pain symptoms when treated with this compound as part of a comprehensive pain management strategy .

作用机制

The mechanism of action of 10-Acetyloxy Oxcarbazepine involves its interaction with specific molecular targets. It primarily acts by modulating the activity of voltage-gated sodium channels, stabilizing hyperexcited neuronal membranes, and inhibiting repetitive firing. These actions help in preventing the spread of seizures and other neurological conditions .

相似化合物的比较

Structural and Functional Differences

The table below highlights key structural and functional distinctions between 10-Acetyloxy Oxcarbazepine and related compounds:

Metabolic and Pharmacokinetic Profiles

- OXC vs. CBZ: OXC undergoes rapid non-oxidative metabolism to MHD, avoiding the toxic epoxide intermediate associated with CBZ. This results in better tolerability and fewer drug-drug interactions .

- MHD : Exhibits a half-life of 8.8–24.5 hours, with plasma concentrations critical for seizure control. Deviations in MHD levels (e.g., due to formulation differences) can lead to therapeutic failure or adverse events .

Analytical Methods for Detection

This compound and related impurities are quantified using advanced chromatographic techniques:

- LC-MS³ and LC-MRM : Used to distinguish this compound from OXC and MHD, with high sensitivity for low-concentration impurities .

- Pharmacopeial Standards: USP monographs specify validated LC methods for OXC-related compounds, ensuring ≤0.1% impurity thresholds .

Research Findings and Clinical Relevance

Role in Bioequivalence Studies

- Bioequivalence studies for OXC generics focus on MHD pharmacokinetics rather than parent drug levels due to OXC's high intra-individual variability .

生物活性

10-Acetyloxy Oxcarbazepine (CAS: 113952-21-9) is a chemical compound derived from oxcarbazepine, which is primarily used as an anticonvulsant medication. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and is structurally related to oxcarbazepine, differing primarily by the presence of an acetoxy group. This modification may influence its biological activity and pharmacokinetics.

The primary mechanism of action for this compound is similar to that of oxcarbazepine, which acts as a voltage-sensitive sodium channel antagonist . This action stabilizes neuronal membranes and prevents high-frequency repetitive firing of neurons, thereby exerting its anticonvulsant effects. Additionally, it inhibits the release of glutamate, a neurotransmitter involved in excitatory signaling in the brain .

Anticonvulsant Activity

Research indicates that this compound exhibits significant anticonvulsant activity. It is effective in managing partial seizures and may be used as both monotherapy and adjunctive therapy in epilepsy treatment. A study highlighted that patients treated with oxcarbazepine showed improved seizure control without significant side effects .

Case Studies

- Pediatric Patients with Epilepsy : A retrospective study involving pediatric patients demonstrated that oxcarbazepine significantly improved seizure frequency and severity. The dosage was adjusted based on individual pharmacokinetic profiles, emphasizing the importance of personalized medicine in treatment plans .

- Sydenham Chorea : A case series reported that four children with Sydenham chorea exhibited over 50% improvement in symptoms after initiating treatment with oxcarbazepine. The treatment was well-tolerated, with no adverse effects noted during the observation period .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by factors such as age, renal function, and concurrent medications. The active metabolite, licarbazepine (monohydroxy derivative), plays a crucial role in its therapeutic effects. The half-life of oxcarbazepine ranges from 1 to 3.7 hours, while licarbazepine has a longer half-life of 8 to 10 hours .

Toxicity and Side Effects

Toxicity studies conducted on animal models indicate that this compound may lead to reversible dose-dependent liver weight increases. However, these findings may not be directly applicable to humans due to differences in metabolic pathways . Common side effects reported include dizziness, fatigue, and gastrointestinal disturbances.

Comparative Biological Activity Table

| Compound | Mechanism of Action | Primary Use | Key Findings |

|---|---|---|---|

| Oxcarbazepine | Sodium channel blocker | Anticonvulsant | Effective for partial seizures; minimal side effects |

| This compound | Sodium channel blocker; glutamate inhibitor | Anticonvulsant | Similar efficacy; potential for improved absorption |

常见问题

Q. How can researchers optimize synthetic routes for this compound to maximize yield and minimize byproducts?

- Methodological Answer : Employ design of experiments (DoE) to test variables like reaction temperature, catalyst concentration, and acetylating agent stoichiometry. Analyze outcomes via response surface methodology (RSM). Purify crude products using flash chromatography with gradient elution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。